N,N'-Bis(2-ethylhexyl)urea
Description
N,N'-Bis(2-ethylhexyl)urea is a symmetrical urea derivative featuring two 2-ethylhexyl substituents attached to the urea core. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which enable applications in supramolecular chemistry, polymer science, and pharmaceuticals. The 2-ethylhexyl group enhances lipophilicity and solubility in nonpolar solvents, making this compound suitable for applications requiring hydrophobic interactions or plasticization.
Properties
CAS No. |
182347-19-9 |
|---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1,3-bis(2-ethylhexyl)urea |
InChI |
InChI=1S/C17H36N2O/c1-5-9-11-15(7-3)13-18-17(20)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H2,18,19,20) |
InChI Key |
XYTJQLPXUDAEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)NCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of 2-Ethylhexylamine to Potassium Isocyanate in Water
A catalyst-free, aqueous-phase synthesis developed by Tiwari et al. enables the preparation of N-substituted ureas via the reaction of amines with potassium isocyanate (KOCN). For this compound, two equivalents of 2-ethylhexylamine react with KOCN in water at ambient temperature:
$$
2 \, \text{C}8\text{H}{17}\text{NH}2 + \text{KOCN} \rightarrow (\text{C}8\text{H}{17}\text{NH})2\text{CO} + \text{K}^+ + \text{NH}_3
$$
This method avoids organic solvents and phosgene derivatives, aligning with green chemistry principles. The reaction proceeds under mild conditions (20–25°C) and achieves yields of 80–90% with high chemical purity (>95%). Isolation involves simple filtration or extraction, bypassing chromatographic purification. Scalability is demonstrated through gram-scale syntheses, underscoring its industrial viability. A notable advantage is the method’s selectivity: competing reactions, such as biuret formation, are suppressed in aqueous media.
Direct Alkylation of Urea with 2-Ethylhexylamine in Xylene
A solvent-assisted approach, detailed in U.S. Patent 4,310,692, involves the direct reaction of urea with 2-ethylhexylamine in xylene at elevated temperatures. The process operates at 130–135°C under atmospheric pressure, leveraging xylene’s high boiling point (140°C) to maintain reaction homogeneity:
$$
\text{H}2\text{NCONH}2 + 2 \, \text{C}8\text{H}{17}\text{NH}2 \rightarrow (\text{C}8\text{H}{17}\text{NH})2\text{CO} + 2 \, \text{NH}_3
$$
The amine, acting as both reactant and base, facilitates urea deprotonation and subsequent alkylation. After completion, the product crystallizes upon cooling and is isolated via filtration in 75–80% yield. Xylene’s inertness minimizes side reactions, though its use necessitates solvent recovery systems for environmental compliance. This method is advantageous for its simplicity and compatibility with high-boiling amines, albeit with moderate energy demands.
Comparative Analysis of Synthetic Methodologies
Reaction Efficiency and Yield
The aqueous KOCN method outperforms solvent-based alkylation in yield (90% vs. 80%) and eliminates organic waste. However, the latter’s compatibility with industrial infrastructure (e.g., existing solvent reactors) may offset its lower efficiency.
Scalability and Industrial Applicability
Gram-scale demonstrations and simple isolation procedures favor the KOCN route for large-scale production. The xylene method’s reliance on high temperatures may increase energy costs but remains viable for facilities equipped with distillation capabilities.
Data Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-ethylhexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: N,N’-Bis(2-ethylhexyl)urea can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N'-Bis(2-ethylhexyl)urea is a N-substituted urea with a variety of applications, including in agriculture and medicine .
Scientific Research Applications
- Slow-Release Fertilizer N,N'-(2-methylpropylidene)bis-urea (IBDU), a chemical with a similar structure to this compound, is used as a slow-release fertilizer that reduces urease, phosphatase, and saccharase activities in treated soils . Mineralized nitrogen from IBDU in soil converts to 88 to 99% within 24 weeks . Leaching experiments suggest that IBDU does not contaminate ground water .
- Improving Nitrogen Utilization Controlled-release nitrogen fertilizers, including polymer-coated urea-N, can improve yield and nitrogen-use efficiency in transplanted rice .
- Synthesis of N-substituted ureas N-substituted ureas can be synthesized by nucleophilic addition of amines to potassium isocyanate in water . This method can be used for the commercial production of N-substituted ureas and can achieve high chemical purity through simple filtration or routine extraction .
- Corneal Protection High-molecular-weight hyaluronan has shown to protect against sodium lauryl sulfate (SLS)-induced toxic effects on the cornea . In vitro experiments indicate that high-molecular-weight hyaluronan decreases SLS-induced oxidative stress, apoptosis, and inflammation cytokine production in human corneal epithelial cells . In vivo data indicate that injuries to the cornea caused by SLS were reduced with high-molecular-weight hyaluronan treatment .
- Skin Hydration Oral administration of hyaluronans can increase skin moisture content and decrease epidermal thickness in UV-irradiated hairless mice .
- Blood Pool Contrast Agents: Hyaluronan-based gadolinium contrast agents have been studied for magnetic resonance angiography applications due to hyaluronan's biocompatibility .
Mechanism of Action
The mechanism by which N,N’-Bis(2-ethylhexyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent-Driven Physical and Chemical Properties
Key Comparisons:
*Note: Properties of this compound are inferred from substituent trends and analogous compounds.
Substituent Impact:
- Lipophilicity: The 2-ethylhexyl group increases hydrophobicity compared to hydroxyethyl () or phenylethyl () substituents, aligning it closer to DEHP ().
- Hydrogen Bonding: Urea derivatives with polar groups (e.g., hydroxyethyl) exhibit stronger hydrogen-bonding networks, while ethylhexyl groups prioritize van der Waals interactions .
- Toxicity: N,N'-Bis(2-phenylethyl)urea () shows acute oral toxicity (H302), suggesting that substituent bulkiness may mitigate or exacerbate hazards depending on metabolic pathways.
Environmental and Health Considerations
- Persistence: DEHP’s environmental ubiquity () raises concerns for similar lipophilic compounds like this compound, though urea derivatives may degrade more readily.
- Regulatory Status: DEHP is restricted under REACH and classified as a reproductive toxin (), whereas hydroxyethyl-ureas face fewer regulations due to lower toxicity .
Biological Activity
N,N'-Bis(2-ethylhexyl)urea (BEH-urea) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug delivery, and relevant case studies.
This compound is synthesized through the reaction of isocyanates with amines. This process typically yields high-purity products suitable for various applications in organic synthesis and medicinal chemistry. The compound's structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications .
The biological activity of BEH-urea is primarily attributed to its ability to act as a ligand that interacts with specific proteins or enzymes. This interaction can modulate enzyme activity or influence cellular pathways, which is crucial in drug development. For instance, BEH-urea has been shown to inhibit certain enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions like diabetes .
Applications in Drug Delivery
Research indicates that BEH-urea may play a role in enhancing drug delivery systems. Its ability to form complexes with various drugs can improve their solubility and bioavailability. Studies have explored its use as an additive in formulations aimed at increasing the efficacy of therapeutic agents .
Antioxidant and Antimicrobial Properties
Recent studies have highlighted the antioxidant potential of BEH-urea. It has demonstrated activity against free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Additionally, BEH-urea exhibits antimicrobial properties against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .
Toxicological Profile
The toxicological assessment of BEH-urea indicates that it has a favorable safety profile at therapeutic doses. In vivo studies have shown no significant adverse effects on hematological or biochemical parameters in animal models, supporting its potential for safe use in humans .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : A systematic review found that compounds similar to BEH-urea effectively inhibited enzymes like α-amylase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively .
- Antimicrobial Efficacy : A study reported that BEH-urea displayed significant antimicrobial activity against Gram-positive bacteria, indicating its potential application in developing new antibiotics .
- Drug Delivery Systems : Research indicated that incorporating BEH-urea into drug formulations enhanced the solubility and stability of active pharmaceutical ingredients (APIs), improving their therapeutic effectiveness .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
